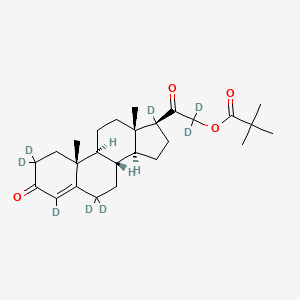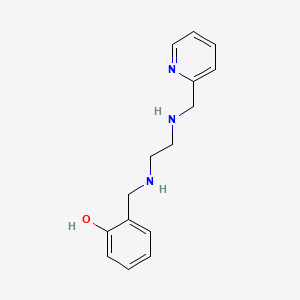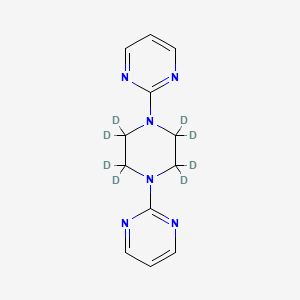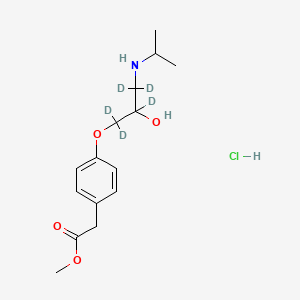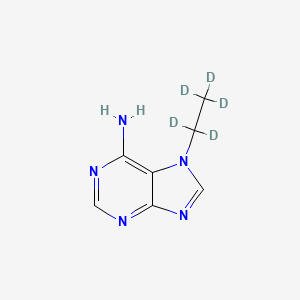
7-Ethyl Adenine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl Adenine-d5 is a labeled derivative of adenine, a purine nucleobase that is a fundamental component of nucleic acids. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the ethyl group. This isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and receptor binding assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl Adenine-d5 typically involves the introduction of an ethyl group into the adenine structure, followed by isotopic labeling with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common synthetic routes include:
Alkylation of Adenine: Adenine is reacted with ethyl halides in the presence of a base to introduce the ethyl group.
Deuterium Exchange: The ethylated adenine is then subjected to deuterium exchange reactions using deuterated solvents such as deuterated water (D2O) or deuterated chloroform (CDCl3).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Synthesis: Conducting the alkylation and deuterium exchange reactions in large reactors.
Purification: Using chromatographic techniques to purify the final product, ensuring a high degree of isotopic labeling and chemical purity.
化学反应分析
Types of Reactions
7-Ethyl Adenine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and hydroxide ions (OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo-adenine and substituted adenine compounds.
科学研究应用
7-Ethyl Adenine-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of adenine derivatives in biological systems.
Medicine: Utilized in receptor binding assays to investigate the interaction of adenine derivatives with adenosine receptors.
Industry: Applied in the development of pharmaceuticals and diagnostic agents, particularly in the synthesis of receptor antagonists
作用机制
The mechanism of action of 7-Ethyl Adenine-d5 involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as an antagonist, binding to the receptor sites and inhibiting their activity. This interaction affects various signaling pathways, including those involved in neurotransmission and immune responses .
相似化合物的比较
Similar Compounds
9-Ethyladenine: Another ethylated derivative of adenine, used as a basis for adenosine receptor antagonists.
7-Methyladenine: A methylated derivative of adenine, commonly used in biochemical studies.
8-Ethyladenine: An ethylated derivative with substitutions at the 8-position, used in receptor binding studies.
Uniqueness
7-Ethyl Adenine-d5 is unique due to its isotopic labeling with deuterium, which enhances its utility in metabolic studies and NMR spectroscopy. The presence of deuterium atoms provides distinct spectral signatures, making it easier to trace and analyze the compound in complex biological systems.
属性
分子式 |
C7H9N5 |
|---|---|
分子量 |
168.21 g/mol |
IUPAC 名称 |
7-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2 |
InChI 键 |
HCTWNRRHYBYREK-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC2=NC=NC(=C21)N |
规范 SMILES |
CCN1C=NC2=NC=NC(=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


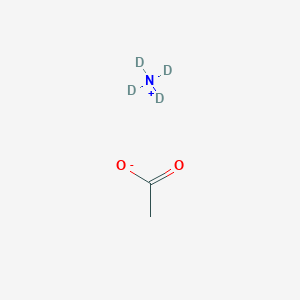
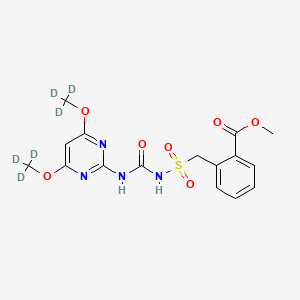



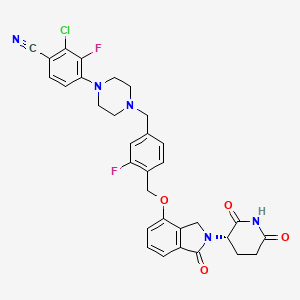
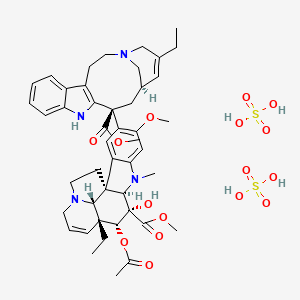
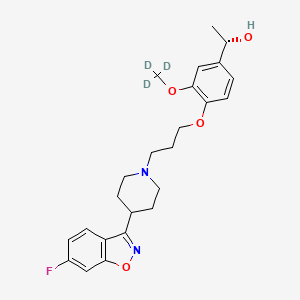

![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
